
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide, also known as TCB2, is a compound that has gained attention in the scientific community due to its potential applications in research. TCB2 is a derivative of the hallucinogenic compound 2C-B, but lacks the psychoactive effects of its parent compound.
Aplicaciones Científicas De Investigación
Structural and Synthesis Insights
- Crystal Structure Analysis : The compound and its derivatives have been studied for their crystal structures, revealing specific space groups, unit cell parameters, and stabilizing interactions like hydrogen bonds and π-π interactions (Sharma et al., 2016).
- Anticancer Evaluation : Certain benzamide derivatives, including those related to the compound , have shown promise in anticancer evaluations, indicating potential therapeutic applications (Ravinaik et al., 2021).
- Supramolecular Gelators : Specific N-(thiazol-2-yl) benzamide derivatives, similar in structure to the compound, have been investigated for their gelation behavior and the role of non-covalent interactions in this process (Yadav & Ballabh, 2020).
Chemical Properties and Reactions
- Colorimetric Sensing : Certain benzamide derivatives have been shown to undergo color transitions in response to specific ions, attributed to charge transfer mechanisms, hinting at the compound's potential in sensing applications (Younes et al., 2020).
- Copper-Catalyzed Intramolecular Cyclization : Research has explored the use of related compounds in facilitating copper-catalyzed cyclization reactions, emphasizing their potential role in synthetic chemistry (Wang et al., 2008).
Propiedades
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NOS/c17-16(18,19)12-5-2-1-4-11(12)14(21)20-10-15(7-8-15)13-6-3-9-22-13/h1-6,9H,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYBIWYKAJJTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

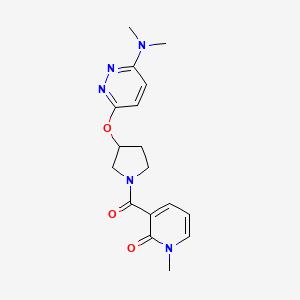

![[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B2810882.png)

![2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate](/img/structure/B2810887.png)

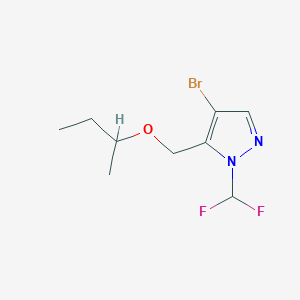
![3-[[4-(3-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2810892.png)
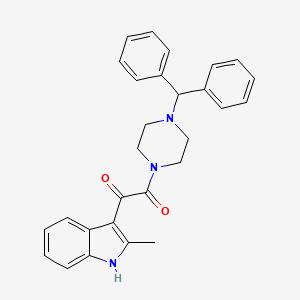
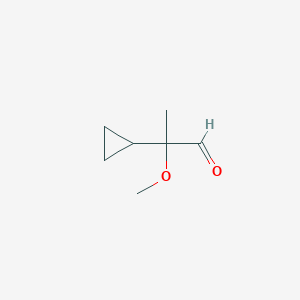
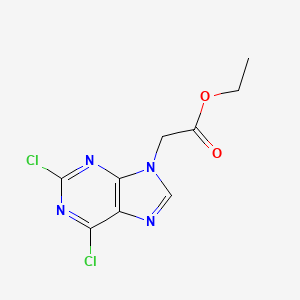
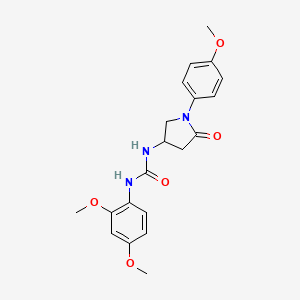
![4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2810901.png)
![4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide](/img/structure/B2810902.png)